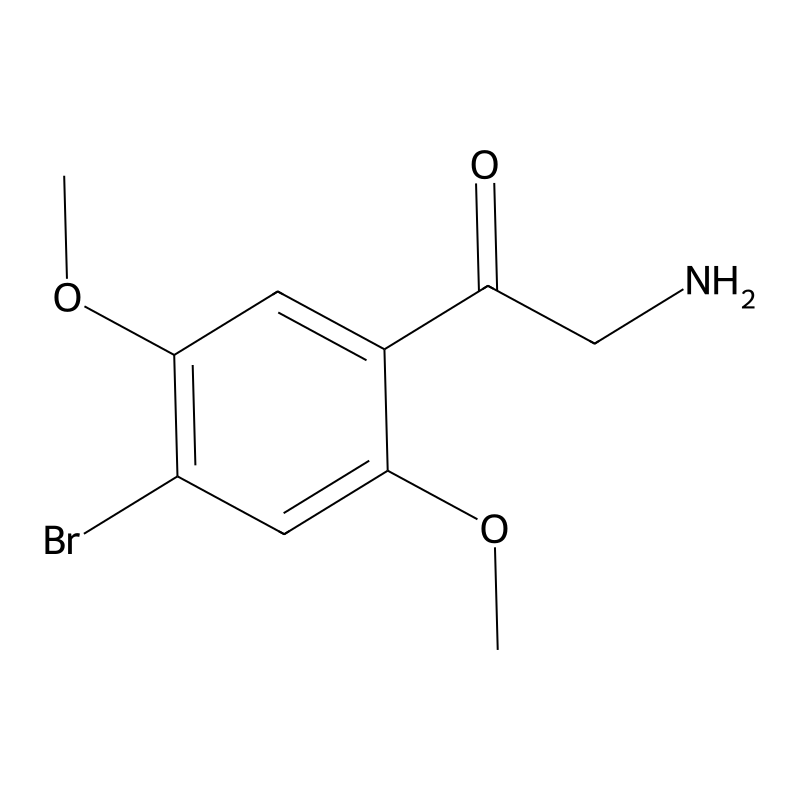

Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl) is a synthetic compound categorized as a beta-keto-phenethylamine. It is structurally related to the well-known psychedelic substance 2C-B, featuring a ketone functional group at the beta position relative to the amine group. The compound has gained attention for its potential psychoactive properties and is often referenced in discussions about new psychoactive substances (NPS) . Its molecular formula is C10H12BrNO3, and it possesses notable substituents including bromine and methoxy groups, which contribute to its unique chemical behavior and biological activity .

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to various products depending on the conditions .

- Reduction: It can be reduced with lithium aluminum hydride to yield primary amines from ketones .

- Bromination: The presence of the bromine atom allows for substitution reactions, particularly involving nucleophiles like sodium methoxide .

These reactions illustrate the compound's versatility in synthetic organic chemistry, particularly in the development of related psychoactive substances.

Research indicates that Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl) may exhibit psychoactive effects similar to those of 2C-B. It acts as a stimulant and hallucinogen in biological systems, primarily through its interaction with serotonin receptors . Its structural similarity to other phenethylamines suggests that it may influence mood and perception, making it a subject of interest for further pharmacological studies.

The synthesis of Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl) typically involves several steps:

- Grignard Reaction: Starting with 4-bromo-2,5-dimethoxybenzaldehyde, a Grignard reaction is performed using methylmagnesium bromide.

- Oxidation: The resulting alcohol is oxidized to form a ketone.

- Bromination: Bromination occurs at the appropriate position on the aromatic ring.

- Reaction with Hexamethylenetetramine: This intermediate undergoes a reaction with hexamethylenetetramine.

- Acid Hydrolysis: The final step involves acid hydrolysis to yield the hydrochloride salt of the compound .

This multi-step synthesis showcases the complexity involved in producing this compound.

Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl) has potential applications in various fields:

- Psychoactive Research: Due to its structural similarities to known psychoactive substances, it is studied for its effects on mood and perception.

- Pharmaceutical Development: Its unique properties may lead to the development of new therapeutic agents targeting serotonin receptors or other neurotransmitter systems.

- Forensic Science: As a new psychoactive substance, it is relevant in toxicology and forensic investigations concerning drug abuse .

Studies have shown that Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl) interacts with various receptors in the brain. Its primary mechanism appears to involve serotonin receptor modulation, which could explain its psychoactive effects. Additionally, research into its binding affinity and interaction dynamics could provide insights into its potential therapeutic uses or risks associated with its consumption .

Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl) shares structural similarities with several other compounds in the phenethylamine family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Notable Effects |

|---|---|---|

| 2C-B | 4-bromo substitution; no ketone | Hallucinogenic effects |

| βk-2C-B | Ketone group; similar methoxy substitutions | Psychoactive; stimulant properties |

| 4-Bromo-2,5-dimethoxyphenethylamine | No ketone; similar aromatic structure | Stimulant effects |

| Methylenedioxyphenethylamine | Similar aromatic structure; different substitutions | Entactogenic effects |

Ethanone's unique feature is the presence of both the ketone group and bromine substitution on an aromatic ring, which differentiates it from others in terms of both chemical reactivity and biological activity .